8-methyl-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
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Overview
Description
8-Methyl-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a compound belonging to the pyrimidoindole family. This class of compounds is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one can involve multi-step reactions.
Starting materials: : The synthesis often begins with the preparation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids.
Reaction Conditions: : These reactions typically require catalysts and specific conditions such as acidic or basic environments, controlled temperature, and specific solvents.
Assembly of the Pyrimidoindole: : The final step involves the integration of the oxadiazole with the pyrimidoindole scaffold, using coupling reactions that may require palladium or other transition metal catalysts.
Industrial Production Methods
For large-scale industrial production, the synthesis process is optimized for cost-efficiency, yield, and safety. This often involves continuous flow processes, automation, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the methyl group, forming oxides.
Reduction: : Reduction reactions can occur at the oxadiazole ring, leading to dihydro derivatives.
Substitution: : Various substitution reactions can take place on the indole ring, modifying the electronic and steric properties of the compound.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: : Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: : Nucleophiles such as amines or halides under basic or neutral conditions.
Major Products
The major products depend on the type of reaction. For example, oxidation typically yields oxides, while reduction leads to dihydro compounds. Substitution reactions yield variously functionalized pyrimidoindole derivatives.
Scientific Research Applications
8-Methyl-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one has numerous applications across different fields:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a bioactive molecule with various biological activities such as antimicrobial, anticancer, and anti-inflammatory effects.
Medicine: : Explored for its therapeutic potential in drug development, particularly for targeting specific diseases.
Industry: : Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The exact mechanism by which 8-Methyl-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one exerts its effects can vary depending on the specific application. Generally, it can interact with molecular targets such as enzymes, receptors, or DNA, influencing various biochemical pathways.
Molecular Targets and Pathways
Enzyme Inhibition: : It can inhibit enzymes by binding to their active sites or allosteric sites.
Receptor Modulation: : It can act as an agonist or antagonist at specific receptors, modulating cellular responses.
DNA Interaction: : It may intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
When compared to other compounds in the pyrimidoindole family, 8-Methyl-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one stands out due to its unique substituent pattern and its specific biological activities.
Similar Compounds
6-Methyl-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
8-Ethyl-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
These compounds share the core structure but differ in the substituents, which can significantly affect their physical, chemical, and biological properties.
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Properties
IUPAC Name |
8-methyl-3-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-9(2)16-20-13(24-21-16)7-22-8-18-14-11-6-10(3)4-5-12(11)19-15(14)17(22)23/h4-6,8-9,19H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDRUFNHDWRKNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC4=NC(=NO4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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